molecular formula C18H18O B6323538 (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 211677-74-6

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6323538
CAS No.: 211677-74-6
M. Wt: 250.3 g/mol
InChI Key: NTAPHTWBGAESPW-VAWYXSNFSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a methyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.

  • Starting Materials

    • 4-Ethylbenzaldehyde
    • 3-Methylacetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
  • Procedure

    • Dissolve 4-ethylbenzaldehyde and 3-methylacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide to the mixture.
    • Stir the reaction mixture at room temperature or reflux for several hours.
    • After completion, the product can be isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its chalcone structure, which is known for various pharmacological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Ethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Ethylphenyl)-1-(3-ethylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s steric and electronic properties, leading to distinct behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-7-9-16(10-8-15)11-12-18(19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAPHTWBGAESPW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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